molecular formula C20H22N6O B1678846 Imidazo(1,2-a)pyrido(3,2-e)pyrazine, 8,9-dihydro-2-(4-methyl-1-piperazinyl)-6-phenyl-, 5-oxide CAS No. 108307-65-9

Imidazo(1,2-a)pyrido(3,2-e)pyrazine, 8,9-dihydro-2-(4-methyl-1-piperazinyl)-6-phenyl-, 5-oxide

Cat. No. B1678846
M. Wt: 362.4 g/mol
InChI Key: CKRPRSXFNWNTOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

RB-90740 is an aromatic mono-N-oxide bioreductive drug, which showed considerably greater toxicity towards hypoxic verses aerobic mammalian cells in vitro. The differential in concentration required to give the same level of cell killing under these conditions ranges from 3.5 in a human bronchio-alveolar tumor cell line up to 120 in a rodent cell line defective in the repair of DNA strand breaks. The ability of RB 90740 to cause DNA strand breaks under hypoxic conditions was confirmed by alkaline sucrose gradient and pulsed field gel electrophoresis techniques.

properties

CAS RN

108307-65-9

Product Name

Imidazo(1,2-a)pyrido(3,2-e)pyrazine, 8,9-dihydro-2-(4-methyl-1-piperazinyl)-6-phenyl-, 5-oxide

Molecular Formula

C20H22N6O

Molecular Weight

362.4 g/mol

IUPAC Name

12-(4-methylpiperazin-1-yl)-8-oxido-7-phenyl-2,5,13-triaza-8-azoniatricyclo[7.4.0.02,6]trideca-1(9),5,7,10,12-pentaene

InChI

InChI=1S/C20H22N6O/c1-23-11-13-24(14-12-23)17-8-7-16-19(22-17)25-10-9-21-20(25)18(26(16)27)15-5-3-2-4-6-15/h2-8H,9-14H2,1H3

InChI Key

CKRPRSXFNWNTOW-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C2=NC3=C(C=C2)[N+](=C(C4=NCCN34)C5=CC=CC=C5)[O-]

Canonical SMILES

CN1CCN(CC1)C2=NC3=C(C=C2)[N+](=C(C4=NCCN34)C5=CC=CC=C5)[O-]

Appearance

Solid powder

Other CAS RN

108307-65-9

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>5 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

1,2-dihydro-8-(4-methylpiperazinyl)-4-phenylimidazo(1,2-a)pyrido(3,2-e)pyrazine 5-oxide
RB 90740
RB-90740
RB90740

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Imidazo(1,2-a)pyrido(3,2-e)pyrazine, 8,9-dihydro-2-(4-methyl-1-piperazinyl)-6-phenyl-, 5-oxide
Reactant of Route 2
Imidazo(1,2-a)pyrido(3,2-e)pyrazine, 8,9-dihydro-2-(4-methyl-1-piperazinyl)-6-phenyl-, 5-oxide
Reactant of Route 3
Reactant of Route 3
Imidazo(1,2-a)pyrido(3,2-e)pyrazine, 8,9-dihydro-2-(4-methyl-1-piperazinyl)-6-phenyl-, 5-oxide
Reactant of Route 4
Reactant of Route 4
Imidazo(1,2-a)pyrido(3,2-e)pyrazine, 8,9-dihydro-2-(4-methyl-1-piperazinyl)-6-phenyl-, 5-oxide
Reactant of Route 5
Imidazo(1,2-a)pyrido(3,2-e)pyrazine, 8,9-dihydro-2-(4-methyl-1-piperazinyl)-6-phenyl-, 5-oxide
Reactant of Route 6
Imidazo(1,2-a)pyrido(3,2-e)pyrazine, 8,9-dihydro-2-(4-methyl-1-piperazinyl)-6-phenyl-, 5-oxide

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